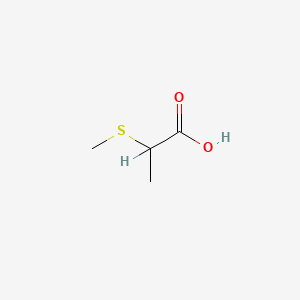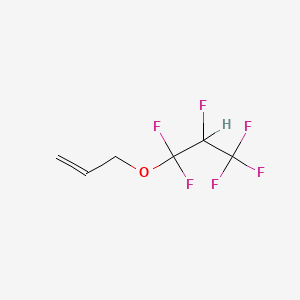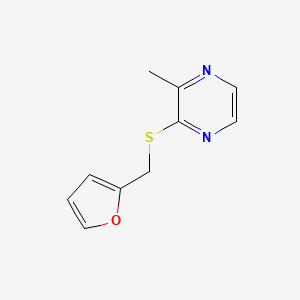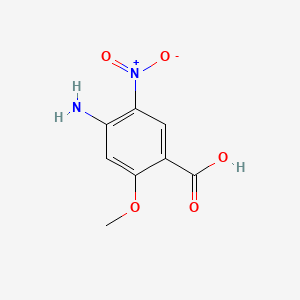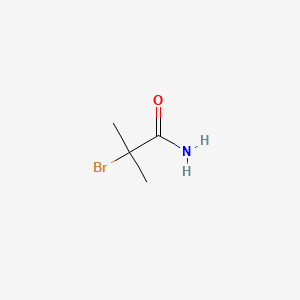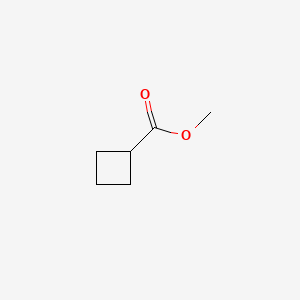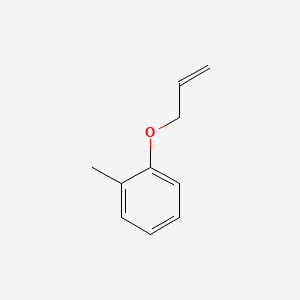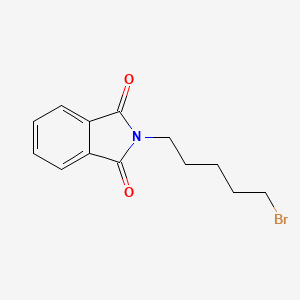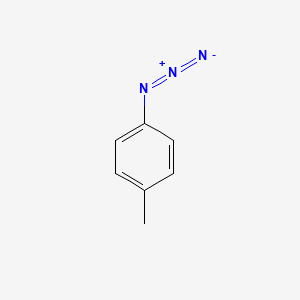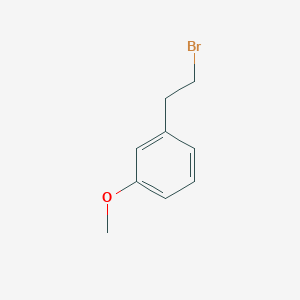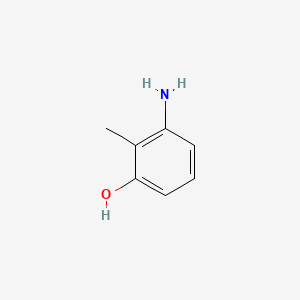
3-Amino-2-methylphenol
Overview
Description
3-Amino-2-methylphenol, also known as 3-Amino-o-cresol, is a chemical compound mainly used as a hair dye intermediate and as a component in various industrial and consumer products. It has a linear formula of H2NC6H3(CH3)OH .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylphenol can be represented by the linear formula H2NC6H3(CH3)OH . The molecular weight is 123.15 .Chemical Reactions Analysis
3-Amino-2-methylphenol was used in the synthesis of 8-hydroxy-7-methylquinoline . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
3-Amino-2-methylphenol is a solid with a melting point of 129-130 °C (lit.) . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Oxidative Condensation and Hemoglobin Interaction
- Oxidative Condensation : 3-Amino-2-methylphenol undergoes oxidative condensation when exposed to human erythrocytes or purified human hemoglobin, forming a compound identified as 3-amino-1,4 alpha-dihydro-4 alpha, 8-dimethyl-2H-phenoxazin-2-one. This process is similar to actinomycin synthase action and is crucial in understanding hemoglobin's oxidative properties and reactions in the body (Tomoda, Arisawa, & Koshimura, 1991).
Polyphenol Synthesis and Characterization
- Physical Properties : The effect of electron-donating methyl groups on the physical properties of aminophenol compounds, including 3-Amino-2-methylphenol, was explored. This research is significant for understanding the thermal stability, optical, and electrochemical properties of these compounds, which is vital for various applications in materials science (Kaya, Kamaci, & Arican, 2012).
Binuclear Copper(II) Chelates
- Copper(II) Complexes : The study of binuclear copper(II) complexes with heptadentate ligands, including derivatives of 3-Amino-2-methylphenol, provides insights into their synthesis, structure, and magnetic properties. This research is crucial for the development of new materials with specific magnetic and structural characteristics (Banerjee, Singh, Colacio, & Rajak, 2009).
Antiviral and Antitumor Activities
- Antiviral Activity : 3-Amino-2-methylphenol derivatives have demonstrated antiviral activity against poliovirus, suggesting potential for therapeutic applications in viral infections (Iwata, Yamaguchi, Sato, Izumi, & Tomoda, 2003).
- Antitumor Effects : Compounds derived from 3-Amino-2-methylphenol have shown antitumor activity against human B and T cell lymphoblastoid cell lines. This finding is significant for cancer research, particularly in exploring new avenues for cancer treatment (Koshibu-Koizumi, Akazawa, Iwamoto, Takasaki, Mizuno, Kobayashi, Abe, Tomoda, Hamatake, & Ishida, 2002).
Safety And Hazards
3-Amino-2-methylphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
3-amino-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROJJGKUKLCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201323 | |
| Record name | 2-Amino-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylphenol | |
CAS RN |
53222-92-7 | |
| Record name | 3-Amino-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53222-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053222927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

